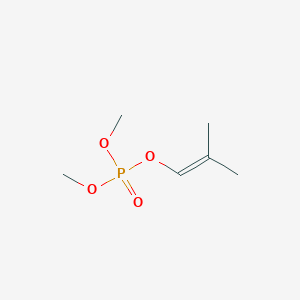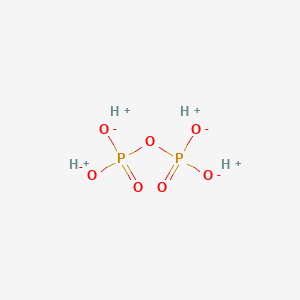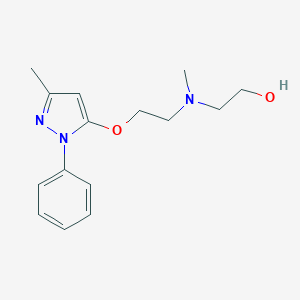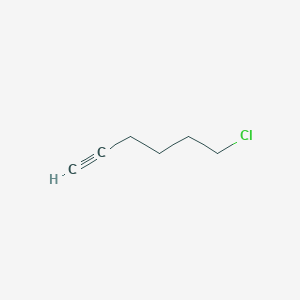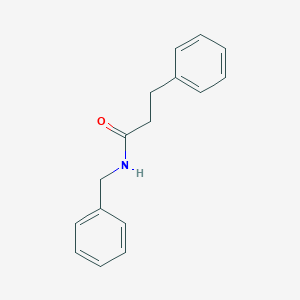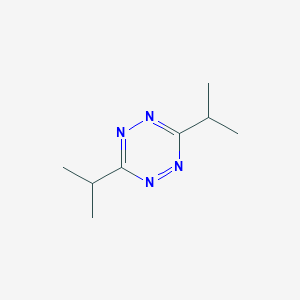
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, also known as DPTZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. DPTZ is a tetrazine derivative that has been extensively studied for its unique properties such as high thermal stability, low toxicity, and excellent solubility in various solvents. In
科学研究应用
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields such as materials science, chemistry, biology, and medicine. In materials science, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a building block in the synthesis of novel polymers and materials with unique properties. In chemistry, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a versatile reagent for the synthesis of various organic compounds. In biology and medicine, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been investigated for its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases.
作用机制
The mechanism of action of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is not well understood, but it is believed to be related to its ability to undergo cycloaddition reactions with various functional groups. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to react with various electron-rich and electron-deficient compounds, making it a versatile reagent for organic synthesis. The unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for use in various chemical reactions.
生化和生理效应
The biochemical and physiological effects of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine are not well studied, but it is believed to have low toxicity and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to have good stability under various conditions, making it an attractive compound for research purposes.
实验室实验的优点和局限性
The advantages of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include its high thermal stability, low toxicity, and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to be a versatile reagent for organic synthesis and has been used in various chemical reactions. The limitations of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include the lack of well-established protocols for its use and the limited understanding of its mechanism of action.
未来方向
There are several future directions for research on 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine. One potential area of research is the development of new synthetic methods for 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine and its derivatives. Another area of research is the investigation of the biological and medical applications of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, including its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases. Additionally, the development of new materials and polymers using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine as a building block is another potential area of research. Overall, the unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for research purposes, and further studies are needed to fully understand its potential applications in various fields.
合成方法
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine involves the condensation of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine-1,4-dioxide with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is typically high, making it an attractive compound for research purposes.
属性
CAS 编号 |
13717-93-6 |
|---|---|
产品名称 |
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine |
分子式 |
C8H14N4 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
InChI 键 |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
规范 SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
同义词 |
3,6-Diisopropyl-1,2,4,5-tetrazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



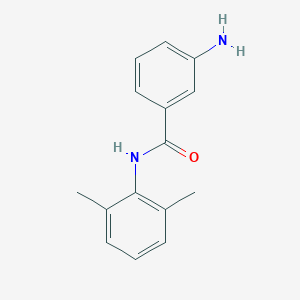
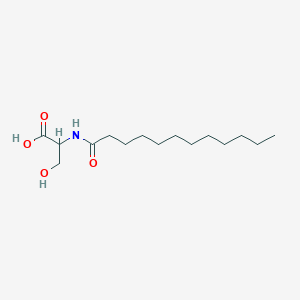
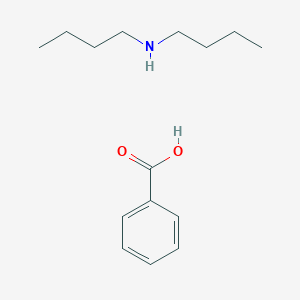
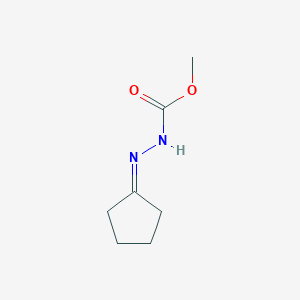
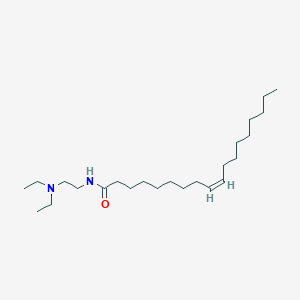
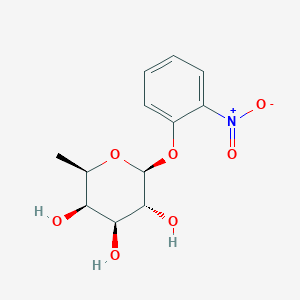
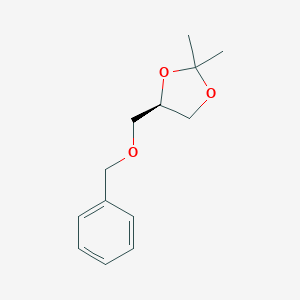
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
